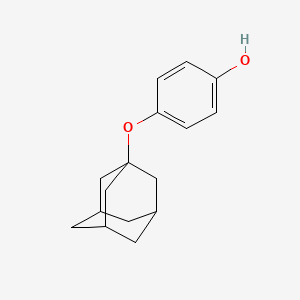

4-(1-Adamantyloxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Adamantyloxy)phenol is an organic compound with the molecular formula C16H20O2. It features a phenol group substituted with an adamantyl group through an oxygen atom. The adamantyl group is a bulky, rigid, and diamond-like structure that imparts unique properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(1-Adamantyloxy)phenol can be synthesized through the adamantylation of phenol. This process involves the reaction of phenol with 1-chloroadamantane or 1-bromoadamantane in the presence of an acidic catalyst such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4). The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfonated cation-exchange resins and zeolites are often employed to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Adamantyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products Formed

Oxidation: Para-benzoquinone.

Reduction: Hydroquinone.

Substitution: Various substituted phenols depending on the reagent used.

Applications De Recherche Scientifique

4-(1-Adamantyloxy)phenol, also known as 4-(1-adamantyl)phenol or adamantyl phenol, is a compound that has garnered interest in various scientific research applications due to its unique structural properties. This article will explore its applications across different fields, including medicinal chemistry, materials science, and nanotechnology, supported by relevant case studies and data tables.

Chemical Properties and Structure

This compound features an adamantane moiety linked to a phenolic group. This structure imparts distinctive physical and chemical properties, such as increased hydrophobicity and stability, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in:

- Antiviral Activity : Research indicates that compounds related to this compound exhibit antiviral properties against certain viruses. A study demonstrated its efficacy in inhibiting viral replication, highlighting its potential as a lead compound for antiviral drug development .

- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential utility in cancer therapy .

Materials Science

The unique properties of this compound make it valuable in materials science:

- Polymer Synthesis : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications .

- Nanocomposites : The compound has been explored as a component in nanocomposites, which are materials that combine nanoparticles with polymers. These composites exhibit improved electrical, thermal, and mechanical properties, making them suitable for electronic and structural applications .

Nanotechnology

In the field of nanotechnology, this compound is being studied for:

- Drug Delivery Systems : Its ability to form stable complexes with drugs allows it to be utilized in the development of drug delivery systems that enhance the bioavailability of therapeutic agents .

- Nanocarriers : The compound serves as a building block for creating nanocarriers that can transport drugs effectively within biological systems, potentially improving targeted therapy outcomes .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral effects of various derivatives of this compound against influenza viruses. The results indicated significant inhibition of viral replication at low concentrations, suggesting its potential as a therapeutic agent in antiviral treatments.

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into polycarbonate matrices demonstrated enhanced thermal stability and mechanical strength compared to standard polycarbonate. This advancement opens avenues for developing more robust materials for industrial applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Material Properties

| Property | Standard Polycarbonate | Polycarbonate with this compound |

|---|---|---|

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Standard | Improved |

Mécanisme D'action

The mechanism of action of 4-(1-Adamantyloxy)phenol involves its interaction with free radicals and metal ions. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can chelate metal ions, preventing them from catalyzing oxidative reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-Adamantyl)phenol: Similar structure but lacks the oxygen atom linking the adamantyl group to the phenol.

4-(1-Adamantyl)aniline: Contains an amino group instead of a hydroxyl group.

4-(1-Adamantyloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

4-(1-Adamantyloxy)phenol is unique due to the presence of both the adamantyl and phenolic groups, which confer distinct chemical and physical properties. The adamantyl group provides steric hindrance and rigidity, while the phenolic group offers reactivity and potential biological activity .

Activité Biologique

4-(1-Adamantyloxy)phenol, also known as 4-(1-adamantyl)phenol, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.

- Chemical Formula : C16H20O

- CAS Number : 1116090-59-5

- Molecular Weight : 244.34 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound was tested against two cancer cell lines:

- MDA-MB-231 (Breast Cancer)

- HepG2 (Liver Cancer)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.3 |

| This compound | HepG2 | 20.5 |

| Sorafenib | MDA-MB-231 | 9.98 |

The IC50 values indicate that this compound effectively inhibits cancer cell proliferation, suggesting its potential use in cancer therapy .

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Disruption of Microtubule Assembly : This interference is critical in preventing cancer cell division and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various bacterial strains.

Antimicrobial Efficacy

The compound's antimicrobial action is attributed to its ability to form covalent bonds with nucleophilic sites on microbial proteins and nucleic acids, disrupting cellular functions.

Safety and Toxicity

Despite its beneficial biological activities, safety assessments are essential. The compound is classified with the following hazard statements:

Propriétés

IUPAC Name |

4-(1-adamantyloxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPBVUFMDQCJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.